(2-pyridyldithio)-PEG2-t-butyl ester

Descripción general

Descripción

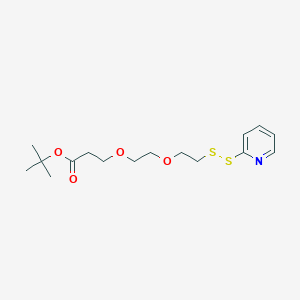

(2-pyridyldithio)-PEG2-t-butyl ester is a chemical compound that features a pyridyldithio group linked to a polyethylene glycol (PEG) chain terminated with a t-butyl ester. This compound is often used in bioconjugation and surface modification due to its ability to form stable linkages with thiol groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridyldithio)-PEG2-t-butyl ester typically involves the reaction of 2-pyridyldithiol with PEG2-t-butyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2-pyridyldithio)-PEG2-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The pyridyldithio group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols to form disulfide bonds.

Reduction Reactions: The disulfide bond in the pyridyldithio group can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides using mild oxidizing agents.

Common Reagents and Conditions

Nucleophiles: Thiols (e.g., cysteine, glutathione)

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Oxidizing Agents: Hydrogen peroxide, iodine

Major Products Formed

Disulfides: Formed from the reaction with thiols

Thiol Groups: Formed from the reduction of disulfides

Aplicaciones Científicas De Investigación

(2-pyridyldithio)-PEG2-t-butyl ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of bioconjugates and functionalized surfaces.

Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.

Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.

Industry: Applied in the development of biosensors and diagnostic tools.

Mecanismo De Acción

The mechanism of action of (2-pyridyldithio)-PEG2-t-butyl ester involves the formation of stable disulfide bonds with thiol groups. The pyridyldithio group reacts with thiols to form a disulfide linkage, which is stable under physiological conditions. This property makes it useful for bioconjugation and surface modification applications.

Comparación Con Compuestos Similares

Similar Compounds

N-succinimidyl 3-(2-pyridyldithio)propionate: Another compound used for bioconjugation, featuring a succinimidyl ester group.

Maleimide-PEG2-t-butyl ester: Similar in structure but contains a maleimide group instead of a pyridyldithio group.

Uniqueness

(2-pyridyldithio)-PEG2-t-butyl ester is unique due to its specific reactivity with thiol groups, allowing for the formation of stable disulfide bonds. This property distinguishes it from other bioconjugation reagents that may not form as stable linkages or may require different reaction conditions.

Actividad Biológica

(2-Pyridyldithio)-PEG2-t-butyl ester, also known as (2-Pyridyldithio)-PEG2-Boc, is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of drug development, particularly for its role as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and relevant research findings.

- CAS Number : 2144777-73-9

- Molecular Formula : CHNOS

- Molecular Weight : 359.50 g/mol

- Structure : The compound features a pyridyl disulfide moiety which is integral to its function as a cleavable linker in PROTACs.

This compound acts as a cleavable linker that facilitates the selective degradation of target proteins via the ubiquitin-proteasome system. This is achieved by connecting two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest. Upon cellular uptake, the disulfide bond can be cleaved in the reducing environment of the cell, releasing the active components for targeted degradation.

Biological Applications

- Targeted Protein Degradation : The primary application of this compound is in the development of PROTACs. These molecules have shown promise in selectively degrading proteins associated with various diseases, including cancer and neurodegenerative disorders.

- Drug Delivery Systems : The PEG component enhances solubility and bioavailability, making it suitable for formulating poorly soluble drugs. This property is crucial in pharmaceutical applications where effective delivery systems are needed.

- Antibody-Drug Conjugates (ADCs) : Similar PEG-based linkers are used in ADCs to improve the therapeutic index by delivering cytotoxic agents directly to cancer cells while minimizing systemic exposure.

Case Studies and Experimental Data

Numerous studies have highlighted the efficacy of this compound in various biological contexts:

- Study on PROTACs : An investigation by An et al. demonstrated that small-molecule PROTACs utilizing this linker effectively targeted and degraded specific oncogenic proteins in vitro, leading to reduced cell viability in cancer cell lines .

- Sulfhydryl Group Determination : Research has utilized this compound for determining sulfhydryl groups in biomaterials, showcasing its utility beyond drug development .

Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to other PEG linkers:

| Property/Application | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 359.50 g/mol | Varies (typically lower) |

| Solubility | High due to PEG structure | Generally high |

| Role in PROTACs | Yes | Varies; not all are suitable |

| Use in ADCs | Yes | Yes |

| Cleavable Linker | Yes | Depends on specific linker type |

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTUEHOZCVWJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.